molecular formula C16H28O2 B14368654 4-Hexadecynoic acid CAS No. 90284-24-5

4-Hexadecynoic acid

Cat. No.: B14368654
CAS No.: 90284-24-5
M. Wt: 252.39 g/mol
InChI Key: RAFYBBFFLHLMJT-UHFFFAOYSA-N
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Description

4-Hexadecynoic acid is a long-chain fatty acid derivative characterized by a 16-carbon backbone with a triple bond (alkyne group) at the fourth position. Its molecular formula is C₁₆H₂₈O₂, and it belongs to the class of acetylenic fatty acids. The compound has been identified in plant extracts, such as Senna alata, where it is detected alongside other bioactive lipids like pentadecanoic acid and eicosanoic acid . The triple bond at position 4 introduces rigidity into the hydrocarbon chain, influencing its chemical reactivity, solubility, and interactions with biological systems. This structural feature also makes it a valuable substrate for studying lipid metabolism and designing bioactive molecules.

Properties

CAS No.

90284-24-5

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

hexadec-4-ynoic acid

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-11,14-15H2,1H3,(H,17,18)

InChI Key

RAFYBBFFLHLMJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC#CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hexadecynoic acid can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with long-chain alkyl halides, followed by oxidation to introduce the carboxylic acid group. Another method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Hexadecynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hexadecynoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in lipid metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Hexadecynoic acid involves its interaction with various molecular targets and pathways. The triple bond in its structure allows it to participate in unique chemical reactions, which can modulate biological processes. For example, it can inhibit certain enzymes involved in lipid metabolism, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 4-hexadecynoic acid and structurally or functionally related compounds:

Compound Name Molecular Formula Functional Groups Chain Length Key Features Applications
This compound C₁₆H₂₈O₂ Carboxylic acid, alkyne C16 Triple bond at C4; long hydrophobic chain Plant biochemistry, lipid metabolism studies
5-Nonynoic acid C₉H₁₄O₂ Carboxylic acid, alkyne C9 Triple bond at C5; shorter chain Organic synthesis; intermediate for polymers
4-Hydroxyhexanoic acid C₆H₁₂O₃ Carboxylic acid, hydroxyl C6 Hydroxyl group at C4; medium-chain hydroxy acid Polymer precursor (e.g., polyhydroxyalkanoates)
4-Methylhex-3-enoic acid C₇H₁₂O₂ Carboxylic acid, alkene C7 Double bond at C3; methyl branch at C4 Flavoring agent; chemical synthesis
(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid C₁₂H₁₂O₃ Carboxylic acid, alkyne, phenol C12 Triple bond at C4; hydroxyphenyl substituent at C3 Drug development (enhanced bioactivity due to aromatic group)
4-Oxo-5-hexenoic acid C₆H₈O₃ Carboxylic acid, ketone, alkene C6 Keto group at C4; double bond at C5 Biochemical inhibitor (e.g., carboxylase inhibition)

Structural and Functional Analysis:

Chain Length and Hydrophobicity: this compound’s C16 chain provides significant hydrophobicity, making it less water-soluble than shorter-chain analogs like 5-nonynoic acid (C9) or 4-hydroxyhexanoic acid (C6). This property affects its bioavailability and membrane permeability in biological systems .

Functional Group Reactivity: The triple bond in this compound and 5-nonynoic acid allows for click chemistry applications, such as azide-alkyne cycloadditions, which are absent in saturated or hydroxylated analogs . Compounds like 4-hydroxyhexanoic acid and 4-oxo-5-hexenoic acid exhibit polar functional groups (hydroxyl, ketone), enhancing their solubility and enabling roles in polymer chemistry or enzyme inhibition .

Biological Activity: The hydroxyphenyl group in (R)-3-(4-hydroxyphenyl)hex-4-ynoic acid introduces aromaticity, which can enhance binding to biological targets (e.g., enzymes or receptors) compared to non-aromatic analogs like this compound .

Industrial and Research Applications: Shorter-chain compounds (e.g., 4-hydroxyhexanoic acid) are preferred in biodegradable polymer synthesis due to their ease of handling and lower melting points . this compound’s structural complexity makes it a niche compound for specialized research, such as probing fatty acid oxidation pathways or designing lipid-based drug carriers .

Research Findings and Key Insights

  • Bioactivity: this compound’s presence in Senna alata suggests a role in plant defense, possibly via antimicrobial or antifungal activity. Its triple bond may contribute to reactivity with cellular thiols or enzymes .
  • Synthetic Utility: The alkyne group in this compound enables modular derivatization, such as conjugation with fluorescent tags for tracking lipid uptake in cells .
  • Comparative Limitations: Unlike 4-hydroxyhexanoic acid, this compound’s poor water solubility limits its use in aqueous-phase reactions or formulations .

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